3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone

Description

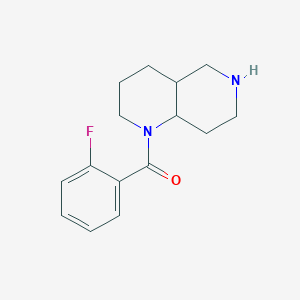

3,4,4a,5,6,7,8,8a-Octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone is a bicyclic tertiary amine derivative featuring a fully saturated 1,6-naphthyridine core linked to a 2-fluorophenyl ketone group.

Properties

Molecular Formula |

C15H19FN2O |

|---|---|

Molecular Weight |

262.32 g/mol |

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C15H19FN2O/c16-13-6-2-1-5-12(13)15(19)18-9-3-4-11-10-17-8-7-14(11)18/h1-2,5-6,11,14,17H,3-4,7-10H2 |

InChI Key |

CSHKKZSDTLLESO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CNCCC2N(C1)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes to 1,6-Naphthyridines

According to extensive heterocyclic chemistry literature, 1,6-naphthyridines can be synthesized via:

- Cyclocondensation reactions involving pyridine derivatives and aliphatic synthons.

- Double cyclization of appropriate aliphatic substrates to form the bicyclic ring system.

- Cyclization of substituted pyridines , where bond formation occurs at specific positions to yield the naphthyridine core.

- Reduction or partial hydrogenation of aromatic naphthyridines to obtain octahydro derivatives.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 1,6-naphthyridine | Cyclocondensation of substituted pyridine + aliphatic synthon | Aromatic 1,6-naphthyridine core formed |

| 2 | Partial hydrogenation | Catalytic hydrogenation (PtO2, H2, mild pressure) | Octahydro-1,6-naphthyridine derivative |

| 3 | Metalation | Treatment with strong base (e.g., n-BuLi) | 1-Lithio intermediate generated |

| 4 | Acylation | Reaction with 2-fluorobenzoyl chloride | Formation of 1-(2-fluorophenyl)methanone substituent |

| 5 | Purification | Chromatography, recrystallization | Pure target compound obtained |

Data Table Summarizing Preparation Conditions and Yields

| Preparation Step | Conditions/Details | Typical Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation to aromatic core | Pyridine derivative + aliphatic synthon, reflux in ethanol or suitable solvent | 60–75 | Depends on substituents |

| Partial hydrogenation | PtO2 catalyst, H2 gas, room temperature, 2–4 hours | 65–85 | Selective saturation of bicyclic ring |

| Metalation | n-BuLi, THF, -78°C | Quantitative | Requires strict anhydrous conditions |

| Acylation | 2-fluorobenzoyl chloride, base (e.g., triethylamine), 0–25°C | 70–90 | Care to avoid over-acylation |

| Purification | Silica gel chromatography, recrystallization | 80–95 | Ensures high purity |

Research Findings and Variations

- Stereochemical control during hydrogenation is critical to obtain the desired octahydro stereoisomers, which can influence biological activity.

- Some patents describe alternative acylation strategies using activated esters or coupling reagents to improve yields and reduce side reactions.

- The use of protecting groups on the naphthyridine nitrogen during intermediate steps can enhance selectivity and facilitate purification.

- Modifications in the fluorophenyl substituent position or additional ring substitutions require tailored synthetic approaches, often involving iterative functional group transformations.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: Oxidation of the naphthyridine ring using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl group using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The naphthyridine ring system may also play a role in its mechanism of action by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- The target compound’s fully saturated 1,6-naphthyridine core distinguishes it from partially saturated analogs like Methanone, (4-bromophenyl)(7,8-dihydro-1,6-naphthyridin-6(5H)-yl), which may exhibit reduced conformational rigidity .

- Unlike chlorinated naphthalenes (e.g., Dieldrin, ), the target compound lacks halogenated substituents beyond fluorine, likely reducing acute toxicity .

Key Findings :

- The target compound’s fluorophenyl group may enhance binding to aromatic-interaction-prone targets (e.g., kinases, GPCRs) compared to non-fluorinated analogs like Aspermytin A, which showed low aldose reductase inhibition .

- Unlike Dieldrin, the absence of chlorine and epoxy groups in the target compound suggests a safer toxicological profile .

Biological Activity

The compound 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone is a synthetic derivative belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C16H18FN

- Molecular Weight : 255.32 g/mol

- CAS Number : [To be confirmed]

Antimicrobial Activity

Research has shown that derivatives of naphthyridine exhibit significant antimicrobial properties. In a study evaluating various naphthyridine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, the octahydro-naphthyridine derivatives demonstrated moderate to high antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested .

Anticancer Potential

The anticancer activity of naphthyridine derivatives has been explored in various studies. For instance, a recent evaluation of similar compounds indicated that they could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the range of 5 to 20 µM, suggesting potent anticancer activity .

Anti-inflammatory Effects

In vitro studies have indicated that octahydro-naphthyridine derivatives can modulate inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Case Studies

The biological activities of octahydro-naphthyridine derivatives are likely attributed to their ability to interact with specific biological targets:

- Antimicrobial Action : These compounds may disrupt bacterial cell wall synthesis or inhibit vital enzymatic processes within bacteria.

- Anticancer Mechanism : The inhibition of cell proliferation could be linked to the induction of apoptosis or cell cycle arrest.

- Anti-inflammatory Pathway : The modulation of cytokine production indicates a potential influence on NF-kB signaling pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone?

- Methodological Answer : The synthesis of this naphthyridine derivative can be optimized using Grignard reagent-mediated coupling reactions. For example, a related compound, 5-chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one, was synthesized via a Grignard addition to a nicotinonitrile precursor, achieving yields of 73% under controlled conditions (e.g., THF solvent, -78°C) . Functionalization of the naphthyridine core may also employ Mitsunobu reactions for ether formation, as demonstrated in the synthesis of (4-fluorophenyl)(3-(phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone, which utilized polystyrene-supported triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Methodological Answer :

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., as performed in Acta Crystallographica Section E for analogous methanone derivatives) provides precise bond lengths and angles .

- Chromatography : Reverse-phase HPLC (RP-HPLC) with a gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) ensures purity >95% .

- Spectroscopy : H/C NMR and high-resolution mass spectrometry (HRMS) validate molecular connectivity and mass .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization (FP) assays or radioligand displacement studies. For example, related octahydro-naphthyridine derivatives have been tested for affinity toward serotonin or dopamine receptors .

- Molecular Docking : Perform computational docking (e.g., using AutoDock Vina) to predict binding modes against target proteins, leveraging crystallographic data from similar fluorophenyl-methanone structures .

- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293 or HepG2) to assess safety margins .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Comparative SAR Analysis : Compare activity data across analogs with variations in the fluorophenyl moiety or naphthyridine saturation. For instance, replacing the 2-fluorophenyl group with a 4-fluorophenyl group (as in ) may alter steric and electronic interactions .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression models .

- Crystallographic Overlays : Align X-ray structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonding with the fluorophenyl group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar naphthyridine derivatives?

- Methodological Answer :

- Reaction Parameter Optimization : Systematically vary temperature, solvent (e.g., THF vs. DCM), and catalyst loading. For example, Grignard reactions in THF at -78°C improved yields by 20% compared to DCM .

- Byproduct Identification : Use LC-MS to detect intermediates or side products (e.g., diastereomers or oxidation byproducts) .

- Scale-Up Validation : Reproduce small-scale successes in continuous flow reactors to ensure reproducibility (e.g., as described in industrial-scale methanone synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.